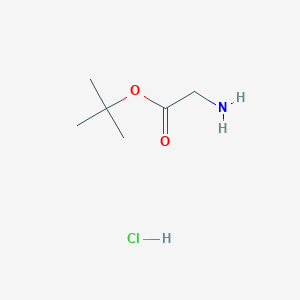

Glycine tert-butyl ester hydrochloride

Description

The exact mass of the compound Glycine tert butyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tert-butyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWULUXZFOQIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369336 | |

| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27532-96-3 | |

| Record name | Glycine tert-butyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27532-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glycine Tert-Butyl Ester Hydrochloride: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Glycine (B1666218) tert-butyl ester hydrochloride (GTBE HCl). A crucial reagent in peptide synthesis and a valuable intermediate in the development of pharmaceuticals, a thorough understanding of its physical characteristics is essential for its effective application, storage, and handling.[1][2][3] This document outlines key physical data, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis and purification.

Core Physical and Chemical Properties

Glycine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine.[3] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, which is a critical feature for its use in peptide synthesis.[3][4]

| Property | Value | Source(s) |

| Synonyms | tert-Butyl aminoacetate hydrochloride, H-Gly-OtBu·HCl, t-Butyl glycinate (B8599266) hydrochloride | [1][5] |

| CAS Number | 27532-96-3 | [1][2][5][6] |

| Molecular Formula | C₆H₁₃NO₂·HCl | [1][4] |

| Molecular Weight | 167.63 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid, powder, or chunks. | [1][2][4][5] |

| Melting Point | 128 - 143 °C | [1][5][6][7][9] |

| Solubility | Soluble in water and methanol. | [2][6][7][9] |

| Stability | Stable under standard conditions. Hygroscopic. | [2][4] |

| Storage | Store in a cool, dry, and dark place. Recommended storage temperatures vary from <15°C to -20°C. Store under an inert gas. | [1][2][9] |

Experimental Protocols

A detailed understanding of the methodologies used to determine the physical properties of this compound is crucial for the accurate interpretation of data and for the development of analytical methods.

Determination of Melting Point

The melting point of this compound is typically determined using the capillary method.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents is a key parameter for its use in synthesis and formulation.

Methodology (Qualitative):

-

A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, methanol).

-

The mixture is agitated at a constant temperature.

-

Visual observation is used to determine if the solid dissolves completely.

Methodology (Quantitative):

A common method for determining the aqueous solubility is as follows:

-

An excess amount of this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as HPLC or titration. One source reports a solubility in water of 0.1 g/mL.[9]

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that involves the esterification of glycine followed by the formation of the hydrochloride salt. The purity of the final product is critical, especially for applications in peptide synthesis.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 27532-96-3 | Benchchem [benchchem.com]

- 4. CAS 27532-96-3: this compound [cymitquimica.com]

- 5. This compound, 97% 27532-96-3 India [ottokemi.com]

- 6. chembk.com [chembk.com]

- 7. bsxaminoacid.com [bsxaminoacid.com]

- 8. This compound | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Glycine (B1666218) Tert-Butyl Ester Hydrochloride

This guide provides a comprehensive overview of Glycine tert-butyl ester hydrochloride, a crucial reagent in synthetic organic chemistry and pharmaceutical development. It details the compound's chemical structure, physical properties, synthesis, and applications, with a focus on its role in peptide synthesis.

Chemical Structure and Properties

This compound is the hydrochloride salt of the tert-butyl ester of glycine, the simplest amino acid.[1] The key structural feature is the bulky tert-butyl ester group attached to the carboxyl end of glycine, which serves as a protecting group.[1] This protection is stable under many reaction conditions but can be readily cleaved with acids.[1] The amino group is protonated to form a hydrochloride salt, which prevents the otherwise nucleophilic amino group from undergoing unwanted reactions, such as self-polymerization.[1]

The compound typically appears as a white crystalline powder.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 27532-96-3 | [1][2][3] |

| Molecular Formula | C₆H₁₄ClNO₂ or C₆H₁₃NO₂·HCl | [1][2][4] |

| Molecular Weight | 167.63 g/mol | [1][3][4] |

| Melting Point | 141-143 °C | [1][3][5] |

| Appearance | White powder | [1][2] |

| Purity (Typical) | ≥ 97-99% | [2][3] |

| InChI Key | OSWULUXZFOQIRU-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the different proton environments. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around δ 1.4 ppm.[1] The methylene (B1212753) (CH₂) protons and the ammonium (B1175870) (NH₃⁺) protons also give distinct signals.[1]

-

¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton.[1]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups present in the molecule.[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1]

Synthesis and Purification

Several methods exist for the synthesis of this compound. Common approaches include the acid-catalyzed reaction of glycine with isobutylene (B52900) or the transesterification of glycine with tert-butyl acetate.[1][6] Another method involves the reaction of tert-butyl chloroacetate (B1199739) with sodium azide, followed by reduction.[7]

Experimental Protocol: Synthesis via Neutralization of the Free Ester

This protocol describes the final step of converting the free base, glycine tert-butyl ester, into its hydrochloride salt. The free ester can be prepared by various methods, such as the one described by Cavelier et al. (1994).[6]

Materials:

-

Crude glycine tert-butyl ester

-

Anhydrous ether

-

Dry hydrogen chloride (gas)

-

Cooling bath (-10°C)

-

Filtration apparatus

Procedure:

-

Dissolve the crude glycine tert-butyl ester in anhydrous ether in a flask.

-

Cool the solution to -10°C using a cooling bath.[6]

-

Slowly bubble dry hydrogen chloride gas through the cooled solution.[6]

-

A white precipitate of this compound will form.

-

After 10 minutes, collect the precipitate by filtration.[6]

-

To ensure complete precipitation, re-treat the filtrate with hydrogen chloride gas and filter again if more solid forms.[6]

-

The combined solid is washed with cold, anhydrous ether and dried under vacuum to yield the final product as a white powder.[8]

Purification

Purification is critical to ensure the compound is suitable for sensitive applications like peptide synthesis.[1]

-

Recrystallization: This is a common technique for purifying the final hydrochloride salt. The choice of solvent system is crucial for obtaining high-purity crystals.[1]

-

Distillation of the Free Base: Before conversion to the hydrochloride salt, the free glycine tert-butyl ester, which is a volatile liquid, can be purified by distillation under reduced pressure to remove non-volatile impurities.[1]

Applications in Research and Drug Development

This compound is a versatile and valuable intermediate in organic synthesis and pharmaceutical development.[1][2]

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[2][9] The tert-butyl ester group serves to protect the carboxylic acid of glycine.[1] This is particularly important in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] The tert-butyl ester is stable under the basic conditions (e.g., piperidine) used to remove the N-terminal Fmoc protecting group, but it can be easily removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA).[1]

The hydrochloride salt form protects the amino group, rendering it non-nucleophilic and preventing self-coupling.[1] Before the glycine unit can be coupled to a growing peptide chain, the free amine must be generated in situ by treatment with a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).[8][10]

Caption: Workflow for dipeptide synthesis using this compound.

Drug Development and Medicinal Chemistry

Beyond peptide synthesis, this compound is used to create various amino acid derivatives for therapeutic agents.[1][2] Incorporating the glycine tert-butyl ester moiety can modify a molecule's properties, such as its lipophilicity, which can improve a potential drug's absorption and distribution in the body.[1] It is also used in the development of prodrugs, which are inactive forms of a drug that are metabolized into the active form in vivo.[2]

References

- 1. This compound | 27532-96-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Glycine tert-butyl ester 97 27532-96-3 [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

Synthesis of Glycine tert-butyl ester hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycine (B1666218) tert-butyl ester hydrochloride is a crucial building block in organic chemistry, particularly valued in peptide synthesis and the development of pharmaceuticals. Its utility stems from the tert-butyl ester group, which serves as a protecting group for the carboxylic acid functionality of glycine. This protective group is stable under various reaction conditions but can be readily cleaved with acids. This guide provides an in-depth overview of the primary synthetic routes, experimental protocols, and purification methods for Glycine tert-butyl ester hydrochloride.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three primary approaches: direct esterification of glycine, synthesis from tert-butyl chloroacetate (B1199739), and formation from the free ester. Each method offers distinct advantages and is chosen based on factors such as scale, available starting materials, and desired purity.

Direct Acid-Catalyzed Esterification of Glycine

This method involves the direct reaction of glycine with a tert-butylating agent, such as tert-butyl acetate (B1210297), in the presence of a strong acid catalyst like perchloric acid. It is an efficient route that utilizes readily available starting materials.

Synthesis from tert-Butyl Chloroacetate

An alternative pathway involves the reaction of tert-butyl chloroacetate with an ammonia (B1221849) source. This nucleophilic substitution reaction directly forms the glycine tert-butyl ester. A notable variation of this route uses sodium azide (B81097) to form an intermediate, tert-butyl azidoacetate, which is then reduced to the desired glycine ester.[1]

Preparation from N-Benzyloxycarbonylglycine and Isobutylene (B52900)

This multi-step approach first involves the protection of the glycine amino group with a benzyloxycarbonyl (Cbz) group. The resulting N-Cbz-glycine is then esterified using isobutylene in the presence of an acid catalyst. The final step involves the hydrogenolysis of the Cbz group to yield the free glycine tert-butyl ester, which is subsequently converted to its hydrochloride salt.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic procedures, offering a comparative overview of their efficiency and the purity of the resulting product.

| Synthetic Route | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Direct Esterification | Glycine, tert-Butyl Acetate, Perchloric Acid | 18-24 hours | 15-25 | 75-80 | Not Specified | [2] |

| From tert-Butyl Chloroacetate & Ammonia | tert-Butyl Chloroacetate, Liquid Ammonia | 6-12 hours | 40-50 | 65-72 | 96-97 | [3] |

| From tert-Butyl Chloroacetate & Sodium Azide | tert-Butyl Chloroacetate, Sodium Azide | 18 hours (reflux) | Reflux | 50-55 (overall) | Not Specified | [1] |

Experimental Protocols

Protocol 1: Direct Esterification of Glycine with tert-Butyl Acetate

This protocol is adapted from a patented procedure for the synthesis of amino acid tert-butyl esters.[2]

Materials:

-

L-phenylalanine (can be substituted with glycine)

-

tert-Butyl acetate

-

60% Perchloric acid aqueous solution

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ethyl ether

-

Hydrogen chloride gas

Procedure:

-

To a suitable reaction vessel, add glycine (1.0 eq) and tert-butyl acetate (10-20 volumes).

-

With stirring, add 60% perchloric acid (1.1-1.5 eq) to the suspension.

-

Stir the mixture at 21-24°C for approximately 22 hours, by which time the reaction mixture should become homogeneous.

-

After the reaction is complete, carefully add the reaction mixture to a chilled aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with an organic solvent such as ethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

To the filtrate, cooled in an ice bath, bubble dry hydrogen chloride gas until precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Protocol 2: Synthesis from tert-Butyl Chloroacetate and Ammonia

This protocol is based on an industrial production method.[3]

Materials:

-

tert-Butyl chloroacetate

-

Liquid ammonia

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

In a pressure reactor, charge tetrahydrofuran and tert-butyl chloroacetate.

-

Introduce liquid ammonia into the reactor.

-

Heat the reaction mixture to 50°C and maintain this temperature for 12 hours.

-

After the reaction is complete, cool the reactor and vent any excess ammonia.

-

The reaction mixture is typically worked up by filtration to remove ammonium (B1175870) chloride, followed by extraction and distillation of the free base.

-

The purified glycine tert-butyl ester is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrogen chloride to precipitate the hydrochloride salt.

Protocol 3: Synthesis via tert-Butyl Azidoacetate

This protocol is a modification of a method described in Organic Syntheses.[1]

Part A: Synthesis of tert-Butyl Azidoacetate

-

In a round-bottomed flask, combine tert-butyl chloroacetate (1.0 eq), sodium azide (1.85 eq), and 60% (v/v) acetone-water.

-

Heat the mixture under reflux for 18 hours.

-

Distill off the acetone (B3395972) and add water to the residue.

-

Extract the aqueous layer with ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

Fractionally distill the residual oil under reduced pressure to obtain pure tert-butyl azidoacetate.

Part B: Synthesis of Glycine tert-Butyl Ester

-

In a hydrogenation flask, dissolve tert-butyl azidoacetate in methanol (B129727) and add a catalytic amount of 5% palladium on charcoal.

-

Hydrogenate the mixture for 10 hours.

-

Filter off the catalyst.

-

The resulting filtrate containing glycine tert-butyl ester can be used directly for the hydrochloride salt formation.

Part C: Formation of the Hydrochloride Salt

-

To the methanolic solution of glycine tert-butyl ester, add a stoichiometric amount of hydrochloric acid.

-

The this compound will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

Purification

The final purity of this compound is critical for its applications, especially in peptide synthesis.[4] The primary methods for purification include:

-

Recrystallization: This is a common technique for purifying the final solid product. A suitable solvent system, such as ethyl acetate/hexane, is often used.[4] The crude product is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

-

Distillation of the Free Base: Before conversion to the hydrochloride salt, the free glycine tert-butyl ester can be purified by distillation under reduced pressure.[4] This method is effective for removing non-volatile impurities.

-

Extraction: Liquid-liquid extraction is employed during the work-up of most synthetic procedures to separate the product from water-soluble impurities and salts.

Visualized Workflows

The following diagrams illustrate the logical relationships between the different synthetic routes and a general experimental workflow for the synthesis and purification of this compound.

Caption: Synthetic Routes to this compound.

Caption: General Experimental Workflow for Synthesis and Purification.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 3. CN101239922A - A kind of production technology of glycine tert-butyl ester suitable for industrial production - Google Patents [patents.google.com]

- 4. This compound | 27532-96-3 | Benchchem [benchchem.com]

Glycine Tert-Butyl Ester Hydrochloride: A Technical Guide for Researchers

CAS Number: 27532-96-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycine (B1666218) tert-butyl ester hydrochloride, a pivotal reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, provides established synthesis and purification protocols, and explores its primary applications, with a focus on its role as a protected amino acid in peptide synthesis.

Chemical and Physical Properties

Glycine tert-butyl ester hydrochloride is a white to off-white crystalline solid. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, preventing it from participating in unwanted reactions.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.

| Property | Value | Reference(s) |

| CAS Number | 27532-96-3 | |

| Molecular Formula | C₆H₁₄ClNO₂ | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 141-143 °C | [3] |

| Solubility | Soluble in water and methanol. | [4] |

| Synonyms | Glycine t-butyl ester hydrochloride, H-Gly-OtBu·HCl, tert-Butyl aminoacetate hydrochloride | [1] |

Synthesis and Purification Protocols

Several methods for the synthesis of this compound have been reported. The general strategy involves the esterification of glycine with a tert-butyl group, followed by the formation of the hydrochloride salt.

Experimental Protocol 1: Synthesis via Acid-Catalyzed Esterification

This method involves the direct esterification of glycine with tert-butyl acetate (B1210297) in the presence of an acid catalyst.[5]

Materials:

-

Glycine

-

tert-Butyl acetate

-

Perchloric acid (or another suitable acid catalyst)

-

Sodium hydroxide (B78521) solution (e.g., 4 N)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Hydrogen chloride (gas or in a suitable solvent like diethyl ether)

Procedure:

-

Suspend glycine in tert-butyl acetate.

-

Slowly add the acid catalyst (e.g., perchloric acid) to the suspension while maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 18-24 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Neutralize the reaction mixture with a base, such as a sodium hydroxide solution, to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Glycine tert-butyl ester.

-

Dissolve the crude ester in a suitable anhydrous solvent (e.g., diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.

Experimental Protocol 2: Synthesis from tert-Butyl Chloroacetate (B1199739)

This alternative route involves the use of tert-butyl chloroacetate and sodium azide (B81097), followed by reduction.[6]

Materials:

-

tert-Butyl chloroacetate

-

Sodium azide

-

Methanol

-

Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas

-

Phosphorous acid

-

Diethyl ether

-

6N Sodium hydroxide solution

Procedure:

-

Synthesis of tert-Butyl Azidoacetate: React tert-butyl chloroacetate with sodium azide in a suitable solvent system (e.g., acetone/water) under reflux. After the reaction, extract the product with an organic solvent, dry, and purify by distillation.

-

Reduction to Glycine tert-Butyl Ester: In a flask, dissolve the purified tert-butyl azidoacetate in methanol. Add a catalytic amount of Pd/C. Purge the flask with nitrogen, then introduce hydrogen gas and stir the mixture until the reduction is complete.

-

Isolation of the Free Base: Filter off the catalyst. To the filtrate, add phosphorous acid to precipitate the phosphite (B83602) salt of the amino ester. Collect the salt by filtration. Treat the phosphite salt with a strong base, such as 6N sodium hydroxide, to liberate the free Glycine tert-butyl ester. Extract the free base with diethyl ether, dry the organic layer, and remove the solvent. The free base can be purified by distillation under reduced pressure.[1]

-

Formation of the Hydrochloride Salt: Dissolve the purified Glycine tert-butyl ester in an anhydrous solvent like diethyl ether. Bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt. Collect the solid by filtration, wash with a non-polar solvent, and dry.

Purification

Recrystallization is a common method for purifying this compound.[1] The choice of solvent is critical and can be determined empirically. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis.[3][7] The tert-butyl ester group protects the C-terminus of glycine, allowing for the selective formation of a peptide bond at the N-terminus. The hydrochloride salt protects the amino group during storage and handling.

Role in Solid-Phase Peptide Synthesis (SPPS): In SPPS, the free amino acid (generated by neutralizing the hydrochloride) can be coupled to a resin-bound amino acid or peptide. The tert-butyl protecting group is stable to the basic conditions often used for the removal of N-terminal protecting groups like Fmoc, but it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis.[8][9]

Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[7] It can be incorporated into larger molecules to modify their properties, such as solubility and bioavailability.[7] It is also used in the creation of prodrugs.[7]

Biochemical Research

In biochemical assays, this compound can be used to study enzyme activity and protein interactions.[7] As a derivative of the simple amino acid glycine, it can serve as a substrate or inhibitor in various enzymatic reactions, providing insights into metabolic pathways.[7]

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Role of this compound in peptide synthesis.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 27532-96-3 | Benchchem [benchchem.com]

- 2. This compound | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 27532-96-3 India [ottokemi.com]

- 4. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Solubility of Glycine Tert-Butyl Ester Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glycine (B1666218) tert-butyl ester hydrochloride in various organic solvents. This information is critical for its application in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals, where it serves as a crucial intermediate. This document presents available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides visualizations to illustrate key concepts.

Introduction

Glycine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine. The presence of the tert-butyl ester protecting group and the hydrochloride salt form significantly influences its physical and chemical properties, most notably its solubility.[1][2] As a polar salt, its solubility is highest in polar solvents and significantly lower in non-polar organic solvents.[3] Understanding its solubility profile is essential for reaction setup, purification processes like recrystallization, and formulation development.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on available information and the solubility of structurally similar compounds, a general profile can be established.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. For comparative purposes, data for other glycine ester hydrochlorides are also included to indicate general trends.

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| This compound | Water | 100 mg/mL (0.1 g/mL) | Not Specified | [4] |

| Glycine methyl ester hydrochloride | Water | >1000 g/L | 20 | [5] |

| Glycine methyl ester hydrochloride | Methanol (B129727) | 50 mg/mL | Not Specified | [6] |

| Glycine ethyl ester hydrochloride | Water | Easily soluble (>1000 g/L at 20°C) | Not Specified | [7][8] |

| Glycine ethyl ester hydrochloride | Ethanol (B145695) | Slightly soluble | Not Specified | [7] |

Note: "Not Specified" indicates that the temperature was not mentioned in the source material.

Qualitative Solubility Information

General solubility characteristics of this compound are more widely reported and are summarized below:

-

High Solubility: The compound is readily soluble in polar protic solvents such as water and methanol.[3] Its solubility in ethanol is also noted, though it may be less than in water or methanol.[3]

-

Moderate to Low Solubility: Its solubility is expected to decrease with decreasing solvent polarity.

-

Poor Solubility/Insolubility: this compound is poorly soluble or insoluble in non-polar aprotic solvents like diethyl ether and n-hexane.[3]

This solubility pattern is consistent with the ionic nature of the hydrochloride salt and the polar character of the ester and ammonium (B1175870) groups.

Experimental Protocols: Determination of Solubility

The following section details a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and reliable for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) or sealed flasks

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven for drying

-

Vortex mixer or magnetic stirrer

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter that is chemically resistant to the solvent. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, dry evaporation dish.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is removed, dry the solid residue in an oven or vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporation dish containing the dry solid residue.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the total mass of the solution aliquot minus the mass of the dissolved solid.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

-

Factors Influencing Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between solvent properties and expected solubility.

Caption: Relationship between solvent polarity and solubility.

-

Polar Protic Solvents: Solvents like water and methanol can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions, leading to high solubility.

-

Polar Aprotic Solvents: Solvents such as DMF and DMSO can solvate the cation through dipole-dipole interactions but are less effective at solvating the anion. This generally results in lower solubility compared to protic solvents.

-

Non-polar Solvents: These solvents lack the ability to form strong interactions with the ionic compound, resulting in very low solubility.

Conclusion

References

- 1. This compound | 27532-96-3 | Benchchem [benchchem.com]

- 2. CAS 27532-96-3: this compound [cymitquimica.com]

- 3. Glycine tert butyl ester hydrochloride 27532-96-3 [cds-bsx.com]

- 4. 27532-96-3 CAS MSDS (Glycine tert butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 6. Glycine methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 7. Page loading... [wap.guidechem.com]

- 8. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

Stability and Storage of Glycine Tert-Butyl Ester Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl), a critical reagent for researchers, scientists, and professionals in drug development and peptide synthesis.

Executive Summary

This compound is a widely utilized amino acid derivative, valued for its role as a protected building block in organic synthesis. Its stability is a key factor in its successful application, particularly in the context of multi-step peptide synthesis. This document outlines the known stability profile of the compound, provides recommended storage conditions based on supplier data, and details generalized experimental protocols for conducting stability assessments.

Chemical Stability Profile

This compound's stability is intrinsically linked to its chemical structure, featuring a tert-butyl ester protecting group for the carboxylic acid and a hydrochloride salt of the primary amine.

-

Stability Under Basic and Nucleophilic Conditions: The tert-butyl ester group provides significant steric hindrance, rendering the carbonyl carbon less susceptible to nucleophilic attack. This makes the compound stable under basic and neutral conditions, a property extensively exploited in Fmoc-based solid-phase peptide synthesis (SPPS) where repeated exposure to basic conditions is required to deprotect the temporary Fmoc group.[1]

-

Acid Lability: The key to the utility of the tert-butyl ester group is its lability under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), are used to cleave the ester and deprotect the carboxylic acid.[1] This susceptibility to acid-catalyzed hydrolysis is the primary degradation pathway to consider.

-

Hygroscopicity: The compound is noted to be hygroscopic. Absorption of moisture can potentially lead to hydrolysis of the ester over time, especially if not stored under dry conditions.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions from various chemical suppliers.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Refrigerate (2°C to 8°C) or Freeze (<-15°C to -20°C) | Multiple Sources |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | |

| Moisture | Keep in a dry place; hygroscopic | |

| Light | Store in a dark place | General Best Practice |

| Container | Keep container tightly closed | General Best Practice |

Experimental Protocols for Stability Assessment

While specific, published stability studies on this compound are scarce, a general experimental protocol for assessing the stability of a chemical compound can be applied. This typically involves "forced degradation" or "stress testing" to identify potential degradation products and pathways.

General Forced Degradation Protocol

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

High-purity water

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

pH meter

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 M NaOH) at room temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the amount of remaining parent compound and any major degradation products.

-

-

Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products, if any.

Visualizations

Logical Diagram of Stability and Degradation

Caption: Logical relationship of stability and degradation pathways for this compound.

Experimental Workflow for a General Stability Study

Caption: General experimental workflow for a forced degradation stability study.

Conclusion

The stability of this compound is well-suited for its application in organic synthesis, particularly peptide chemistry, provided it is handled and stored correctly. Its primary vulnerability is to acidic conditions, which is also the basis for its use as a protecting group. For long-term storage, maintaining a cold, dry, and inert environment is paramount to prevent degradation and ensure the reliability of experimental results. Researchers are encouraged to perform their own stability assessments for critical applications, following the general protocols outlined in this guide.

References

The Lynchpin of Modern Peptide Synthesis: A Technical Guide to the Mechanism of Action of Glycine tert-butyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise construction of peptide chains relies on a carefully orchestrated interplay of protecting groups and coupling reagents. Among the essential building blocks, Glycine (B1666218) tert-butyl ester hydrochloride stands out as a cornerstone, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the core mechanism of action of Glycine tert-butyl ester hydrochloride, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in their peptide synthesis endeavors.

The Dual Role of this compound: Precursor and Protector

This compound serves a dual purpose in peptide synthesis. Primarily, it acts as a protected form of glycine, the simplest amino acid. The hydrochloride salt protects the α-amino group, rendering it non-nucleophilic and preventing self-polymerization.[1] The tert-butyl ester group, on the other hand, safeguards the carboxylic acid functionality. This protection is crucial to ensure that the carboxyl group does not partake in unwanted side reactions during the formation of a peptide bond.[1]

The tert-butyl group is a key component of the Fmoc/tBu orthogonal protection strategy, which is a dominant method in modern solid-phase peptide synthesis.[1] This strategy's success hinges on the differential stability of the protecting groups to acidic and basic conditions. The Fmoc (9-fluorenylmethyloxycarbonyl) group, protecting the α-amino group of the growing peptide chain, is labile to basic conditions (e.g., piperidine), while the tert-butyl ester and other tert-butyl-based side-chain protecting groups are stable under these conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA).[1][2]

The bulky nature of the tert-butyl group provides significant steric hindrance, which shields the ester's carbonyl carbon from nucleophilic attack, contributing to its stability under a variety of reaction conditions, including basic and nucleophilic environments.[1]

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound, or more commonly its Fmoc-protected counterpart, Fmoc-Gly-OtBu, becomes evident in the cyclical process of solid-phase peptide synthesis.

Workflow of Glycine Incorporation in SPPS

Caption: A simplified workflow of a single coupling cycle in Fmoc/tBu SPPS.

-

Fmoc Deprotection: The synthesis begins with a resin-bound amino acid or peptide chain where the N-terminal α-amino group is protected by an Fmoc group. This group is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF), exposing a free amine.

-

Activation and Coupling: In a separate vessel, the incoming Fmoc-protected amino acid, in this case, Fmoc-Gly-OtBu, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). This activated amino acid is then added to the resin, and a peptide bond is formed with the deprotected N-terminal amine of the growing peptide chain.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence. The tert-butyl ester of the glycine residue, along with other tert-butyl-based side-chain protecting groups, remains intact throughout these steps due to its stability in the basic and neutral conditions of the coupling and deprotection cycles.

The Critical Step: Cleavage and Deprotection

Once the desired peptide sequence has been assembled on the solid support, the final step is to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups, including the tert-butyl ester. This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).

The mechanism of tert-butyl ester cleavage proceeds via an acid-catalyzed elimination reaction, generating a stable tert-butyl cation and the free carboxylic acid.

Mechanism of tert-Butyl Ester Deprotection

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

The highly reactive tert-butyl cations generated during cleavage can lead to undesired side reactions, such as the alkylation of nucleophilic side chains, particularly tryptophan (Trp) and methionine (Met).[3] To prevent this, "scavengers" are added to the cleavage cocktail. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which act as cation traps.

Quantitative Data and Performance Metrics

The efficiency of peptide synthesis using the Fmoc/tBu strategy is influenced by several factors, including coupling efficiency, deprotection times, and the purity of the final product. The following tables summarize key quantitative data related to the use of tert-butyl protecting groups.

Table 1: Typical Reaction Conditions in Fmoc/tBu SPPS

| Step | Reagent/Solvent | Concentration | Reaction Time |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-10 min |

| Amino Acid Coupling | Fmoc-AA, HBTU, DIEA in DMF | 3-5 eq. AA, 3-5 eq. HBTU, 6-10 eq. DIEA | 1-2 hours |

| Cleavage & Deprotection | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 2-3 hours |

Data compiled from multiple sources.[4]

Table 2: Purity and Yield in SPPS

| Parameter | Standard Grade Fmoc-Amino Acids | Purified Fmoc-Amino Acids |

| Initial Impurity Level | ~26% | ~10% |

| Resulting Crude Peptide Purity | 53.49% | 68.08% (>15% increase) |

| Final Peptide Purity (Post-HPLC) | >99.0% | >99.0% |

Adapted from a study on the synthesis of a model peptide.[4] The purity of the starting materials, including the protected glycine, significantly impacts the crude purity of the synthesized peptide.

Table 3: Common Side Reactions Involving tert-Butyl Groups and Mitigation Strategies

| Side Reaction | Affected Residue(s) | Mechanism | Mitigation |

| S-tert-butylation | Cysteine (Cys) | Alkylation of the thiol side chain by tBu cations during cleavage. | Use of scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[5] |

| Alkylation of Trp/Met | Tryptophan (Trp), Methionine (Met) | Alkylation of the indole (B1671886) ring (Trp) or thioether (Met) by tBu cations. | Use of scavengers like TIS or EDT.[5] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps involving the use of a tert-butyl protected glycine in Fmoc/tBu solid-phase peptide synthesis.

Protocol for Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Gly-OtBu

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: a. Drain the DMF. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes. d. Drain the solution. e. Repeat the treatment with 20% piperidine in DMF for another 10 minutes. f. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-Gly-OtBu (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a ninhydrin (B49086) test. A negative test (no color change) indicates complete coupling.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

-

Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol for Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the tert-butyl protecting groups.

Materials:

-

Peptidyl-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water in a 95:2.5:2.5 (v/v/v) ratio. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.

-

Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). b. Gently agitate the mixture for 2-3 hours at room temperature.

-

Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates. c. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.

-

Isolation and Purification: a. Centrifuge the mixture to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. c. Dry the crude peptide under vacuum. d. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). e. Lyophilize the pure fractions to obtain the final peptide product.

Conclusion

This compound, and its derivatives, are indispensable tools in modern peptide synthesis. Its role as a robust and selectively cleavable protecting group within the Fmoc/tBu orthogonal strategy enables the efficient and reliable synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of its mechanism of action, coupled with optimized protocols and an awareness of potential side reactions, is paramount for achieving high yields and purity in peptide synthesis. This guide provides the foundational knowledge and practical methodologies to empower researchers in this critical field of drug discovery and development.

References

Spectroscopic Analysis of Glycine tert-butyl ester hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl), a crucial reagent in peptide synthesis and drug development. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a valuable resource for compound identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the tert-butyl group and the α-methylene protons. The ammonium (B1175870) protons often appear as a broad singlet. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Integration |

| tert-butyl (-C(CH₃)₃) | ~ 1.45 | Singlet | 9H |

| α-methylene (-CH₂-) | ~ 3.65 | Singlet | 2H |

| Ammonium (-NH₃⁺) | ~ 8.4 (broad) | Singlet | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The key resonances are attributed to the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the α-carbon.

| Carbon Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) |

| Carbonyl (C=O) | ~ 168 |

| Quaternary (-C (CH₃)₃) | ~ 82 |

| α-carbon (-C H₂-) | ~ 40 |

| Methyl (-C(C H₃)₃) | ~ 28 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its key functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H stretch (ammonium salt) | 3100-2800 | Strong, Broad |

| C-H stretch (aliphatic) | 2980-2940 | Medium |

| C=O stretch (ester) | ~ 1740 | Strong |

| N-H bend (ammonium salt) | ~ 1600 | Medium |

| C-O stretch (ester) | ~ 1150 | Strong |

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity analysis.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die set

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of dry KBr powder in an agate mortar and grind to a fine powder.

-

Add approximately 1-2 mg of this compound to the mortar.

-

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between the structure and spectroscopic data of this compound.

The Tert-Butyl Group: A Cornerstone Protecting Group in Organic Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and selectivity. Among the diverse arsenal (B13267) of protecting groups available to the modern chemist, the tert-butyl (t-Bu) group occupies a preeminent position. Its widespread application stems from a unique combination of steric hindrance, electronic stability, and predictable reactivity under specific conditions. This technical guide provides a comprehensive overview of the role of the tert-butyl group as a protecting group for alcohols, amines, carboxylic acids, and thiols, with a focus on its application in contemporary research and drug development.

Core Principles of Tert-Butyl Protection

The efficacy of the tert-butyl group as a protecting moiety is rooted in its bulky tertiary structure. This steric hindrance effectively shields the protected functional group from a wide array of reagents, including nucleophiles, bases, and oxidizing and reducing agents. The tert-butyl group is most commonly introduced as a tert-butyl ether, tert-butoxycarbonyl (Boc) carbamate, tert-butyl ester, or tert-butyl thioether.

A key feature of tert-butyl protecting groups is their remarkable stability under a broad range of conditions, particularly basic and nucleophilic environments, while being readily cleaved under acidic conditions.[1][2] This orthogonality is a critical aspect of its utility, allowing for selective deprotection in the presence of other protecting groups sensitive to different conditions. The cleavage mechanism typically proceeds through the formation of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) gas, driving the deprotection reaction to completion.[2]

Protection of Alcohols: Tert-Butyl Ethers

The protection of hydroxyl groups as tert-butyl ethers is a valuable strategy in the synthesis of complex molecules. Tert-butyl ethers exhibit high stability towards strong bases, organometallic reagents, and various reducing and oxidizing agents.[1]

Protection of Alcohols

The formation of tert-butyl ethers can be achieved through several methods, most commonly via the acid-catalyzed addition of isobutylene to the alcohol.

Table 1: Quantitative Data for the Protection of Alcohols as Tert-Butyl Ethers

| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Primary Alcohol | Isobutylene, H₂SO₄ (cat.) | Dichloromethane (B109758) | Several hours | Room Temp | 60-80 | [3] |

| Various Alcohols | (Boc)₂O, Mg(ClO₄)₂ (cat.) | Not specified | Not specified | Room Temp | >94 | [2][4] |

| Alcohols & Phenols | (Boc)₂O, Er(OTf)₃ (cat.) | Solvent-free | 30 min | Room Temp | Good to Excellent | [5] |

| Alcohols & Phenols | t-Bu 2,2,2-trichloroacetimidate, Tf₂NH, 2,6-lutidine | Not specified | Not specified | Not specified | High | [4] |

Deprotection of Tert-Butyl Ethers

The cleavage of tert-butyl ethers is typically accomplished under acidic conditions.

Table 2: Quantitative Data for the Deprotection of Tert-Butyl Ethers

| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Aliphatic/Aromatic t-Bu ethers | CeCl₃, NaI | Acetonitrile | Varies | Not specified | High | [6] |

| Tert-butyl ether | Er(OTf)₃, MW irradiation | Methanol | Fast | Not specified | Quantitative | [4] |

| Various t-Bu ethers | Aqueous Phosphoric Acid | Not specified | Not specified | Room Temp | High | [4] |

| t-Bu ethers, esters, carbamates | "Magic Blue", Triethylsilane | Not specified | 5 min - 14 h | Not specified | up to 95 | [4][7] |

| Tert-butyl ether of Phenol | Trifluoroacetic Acid | Dichloromethane | Not specified | Room Temp | >90 | [3] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Isobutylene and Sulfuric Acid [3]

-

Materials: Primary alcohol (1.0 equiv.), Dichloromethane (anhydrous), Concentrated Sulfuric Acid (catalytic amount), Isobutylene (gas or liquid), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (B86663).

-

Procedure:

-

Dissolve the primary alcohol in anhydrous dichloromethane in a suitable reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Bubble isobutylene gas through the solution or add liquid isobutylene at a low temperature.

-

Seal the reaction vessel and stir the mixture at room temperature. The reaction may take several hours to days.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ether.

-

Purify the product by flash column chromatography if necessary.

-

Protocol 2: Deprotection of a Tert-Butyl Ether using Trifluoroacetic Acid (TFA) [3]

-

Materials: Tert-butyl ether protected compound (1.0 equiv.), Dichloromethane, Trifluoroacetic acid, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the tert-butyl ether in dichloromethane.

-

Add trifluoroacetic acid to the solution (a common ratio is 1:1 v/v with DCM).

-

Stir the reaction mixture at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

-

Purify the product if necessary.

-

Caption: General workflow for the protection of an alcohol as a tert-butyl ether.

Protection of Amines: Tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[8] The Boc group is stable under a vast range of conditions, including basic, nucleophilic, and reductive environments, but is easily removed with moderate to strong acids.

Protection of Amines

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Table 3: Quantitative Data for the Protection of Amines with (Boc)₂O

| Substrate Type | Base/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Primary Amine | TEA | THF | 2-18 h | Room Temp | >90 | [9] |

| Primary Amine | None | Water/Acetone | 10-15 min | Room Temp | 90-98 | [9] |

| Various Amines | None | Water/Acetone | 8-12 min | Room Temp | Good to Excellent | [10] |

| Aliphatic Amines | DMAP (cat.) | Not specified | Not specified | Not specified | Quantitative | [11] |

Deprotection of Boc-Protected Amines

The removal of the Boc group is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common reagent.

Table 4: Quantitative Data for the Deprotection of Boc-Protected Amines

| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| N-Boc Amine | 25-50% TFA | Dichloromethane | 1-2 h | Room Temp | >95 | [9] |

| N-Boc Amine | 3 M HCl | Ethyl Acetate | 30 min | Room Temp | >95 | [9] |

| N-Boc Aromatic Amines | None | Boiling Water | 1-14 h | 100 | 91-99 | [12] |

| N-Boc Aliphatic Amines | None | Boiling Water | 0.5-13 h | 100 | 87-99 | [12] |

| Various N-Boc Amines | Oxalyl chloride, Methanol | Methanol | 1-4 h | Room Temp | up to 90 | [13] |

Experimental Protocols

Protocol 3: General Procedure for Boc Protection of a Primary Amine [9]

-

Materials: Primary amine (1.0 equiv.), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.), Triethylamine (B128534) (TEA, 1.2 equiv.), Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the primary amine in THF in a round-bottom flask.

-

Add triethylamine to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for 2-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.

-

Purify the product by flash column chromatography if necessary.

-

Protocol 4: General Procedure for Boc Deprotection using TFA [9]

-

Materials: N-Boc protected amine (1.0 equiv.), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane.

-

Add trifluoroacetic acid to the solution (typically 25-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Further purification may be required depending on the nature of the product.

-

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protection of Carboxylic Acids: Tert-Butyl Esters

The tert-butyl ester is a robust protecting group for carboxylic acids, offering excellent stability towards a wide range of nucleophilic and basic conditions.[2] Its removal under acidic conditions makes it a valuable tool in complex organic synthesis.

Protection of Carboxylic Acids

Tert-butyl esters are commonly formed by the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.

Table 5: Quantitative Data for the Protection of Carboxylic Acids as Tert-Butyl Esters

| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Carboxylic Acid | Isobutylene, H₂SO₄ (cat.) | Dichloromethane/Dioxane | Several hours | Room Temp | High | [2] |

| Free Amino Acids | Tf₂NH | tert-Butyl Acetate | Fast | Not specified | High | [4][14] |

| Carboxylic Acids | tert-Butanol, MgSO₄, H₂SO₄ (cat.) | Not specified | Not specified | Not specified | Good | [15] |

Deprotection of Tert-Butyl Esters

The cleavage of tert-butyl esters is most frequently achieved using strong acids like trifluoroacetic acid.

Table 6: Quantitative Data for the Deprotection of Tert-Butyl Esters

| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Aromatic t-Bu Ester | p-TsOH, Microwave | Solvent-free | 3-4 min | N/A | High | [15] |

| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | Dichloromethane | 3 h | Room Temp | Quantitative | [15] |

| Various t-butyl esters | Aqueous Phosphoric Acid | Not specified | Not specified | Room Temp | High | [15] |

| t-Butyl ethyl succinate | "Magic Blue", triethylsilane | Not specified | Not specified | N/A | 95 | [15] |

| Amphoteric amino acid derivatives | None (thermolysis) | Protic solvents | 15-40 min | 120-240 | Good to High | [16] |

Experimental Protocols

Protocol 5: Protection of a Carboxylic Acid using Isobutylene [2]

-

Materials: Carboxylic acid (1.0 equiv.), Dichloromethane or Dioxane, Concentrated Sulfuric Acid (catalytic amount), Liquefied isobutylene (excess), Pressurized reaction vessel, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Place the carboxylic acid in a pressurized reaction vessel.

-

Add dichloromethane or dioxane as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Cool the vessel and add an excess of liquefied isobutylene.

-

Seal the vessel and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the vessel before carefully venting the excess isobutylene.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the tert-butyl ester by flash column chromatography if necessary.

-

Protocol 6: Deprotection of a Tert-Butyl Ester using TFA [15]

-

Materials: Tert-butyl ester (1.0 mmol), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the tert-butyl ester in dichloromethane.

-

Add an excess of trifluoroacetic acid (often in a 1:1 ratio with the solvent).

-

Stir the reaction at room temperature for 30 minutes to a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the TFA and solvent under reduced pressure to yield the deprotected carboxylic acid.

-

In cases where the tert-butyl cation can lead to side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) or water can be added to the reaction mixture.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. MILD DEPROTECTION OF TERT-BUTYL AND TERT-AMYL ETHERS LEADING EITHER TO ALCOHOLS OR TO TRIALKYLSILYL ETHERS | Semantic Scholar [semanticscholar.org]

- 11. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. uwindsor.ca [uwindsor.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrochloride Salt Form of Glycine (B1666218) Esters